(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Description
Bioisosteric Replacement Approaches in IAP Antagonist Development
Bioisosteric replacement has been pivotal in refining the pharmacological profile of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride. The compound’s octahydropyrrolopyrazine core serves as a proline bioisostere, mimicking the AVPI tetrapeptide motif of Smac/DIABLO, a natural IAP antagonist. Structural analysis of X-ray co-crystal complexes revealed that the bicyclic system replicates critical interactions between the proline residue and the IBM (IAP-binding motif) groove of XIAP and cIAP1.
Key modifications include:
- Amino acid mimicry : The pyrrolopyrazine nitrogen atoms engage in hydrogen bonding with backbone carbonyls of Gly306 and Arg308 in cIAP1-BIR3, mirroring interactions of the AVPI motif’s valine and proline residues.
- Hydrophobic optimization : Introduction of methyl groups at the 3-position ((3R)-configuration) enhances van der Waals contacts with Trp323 in the BIR domain, increasing binding affinity by 15-fold compared to non-methylated analogues.
Table 1 : Binding affinities of pyrrolopyrazine derivatives to IAP BIR domains
| Compound | XIAP-BIR3 (Ki, nM) | cIAP1-BIR3 (Ki, nM) |
|---|---|---|
| AVPI tetrapeptide | 200 | 1.3 |
| (3R,8aS)-3-methyl | 210 | 1.5 |
| Non-methylated | 3200 | 12 |
Data derived from fluorescence polarization assays highlight the critical role of methyl substitution in optimizing IAP binding.
Molecular Modeling of Smac Mimetic Interactions with BIR Domains
Molecular dynamics simulations and density functional theory (DFT) calculations have elucidated the binding mechanism of this compound to BIR domains. Quantum theory of atoms in molecules (QTAIM) analysis confirms the presence of a C=O⋯H–C intramolecular hydrogen bond within the pyrrolopyrazine core, which pre-organizes the ligand for optimal BIR domain engagement.
Key computational insights include:
- Electrostatic complementarity : The protonated dihydrochloride form of the compound forms salt bridges with Glu311 and Asp314 in cIAP1-BIR3, reducing desolvation penalties during binding.
- Conformational rigidity : The bicyclic system restricts rotational freedom, aligning the methyl group at C3 with Trp323’s indole ring (distance: 3.8 Å), as visualized in molecular docking studies.
Figure 1 : Molecular surface representation of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine (cyan) bound to cIAP1-BIR3 (PDB: 3UW4). Hydrogen bonds are shown as dashed yellow lines.
Conformational Restriction Techniques for Enhanced Target Engagement
Conformational restriction via bicyclization has been instrumental in improving the target engagement of this compound. By locking the pyrrolidine and pyrazine rings into a fused -bicyclic system, researchers have achieved:
- Entropy-driven binding : Pre-organization of the ligand reduces the entropic penalty of binding by 2.3 kcal/mol compared to monocyclic analogues.
- Enhanced metabolic stability : The rigid structure resists cytochrome P450-mediated oxidation, increasing plasma half-life from 1.2 to 4.7 hours in murine models.
Comparative studies with flexible AVPI peptides demonstrate a 100-fold increase in cellular potency (IC50: 31 nM vs. 3,100 nM) for the bicyclic derivative in MDA-MB-231 breast cancer cells.
Table 2 : Impact of conformational restriction on pharmacological properties
| Parameter | Flexible AVPI Peptide | (3R,8aS)-3-Methyl Derivative |
|---|---|---|
| Caspase-3 activation EC50 | 1,200 nM | 85 nM |
| Oral bioavailability | <5% | 42% |
| Tumor growth inhibition | 40% | 98% |
Properties
IUPAC Name |
(3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKCZUPDFLIFRL-YUZCMTBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@H]2CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:
Cyclization: The initial step often involves the cyclization of a pyrrole derivative with an appropriate pyrazine precursor.
Ring Annulation: This step may include the annulation of additional rings to form the desired bicyclic structure.
Functional Group Modification: Introduction of the methyl group at the 3-position and subsequent formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and annulation reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyrazine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with modified pyrazine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure consisting of a pyrrolidine ring fused to a pyrazine ring. This configuration is crucial for its reactivity and interaction with biological targets. The presence of nitrogen atoms in the rings enhances its potential for forming stable intermediates during chemical reactions, which can be leveraged in pharmacological contexts.
Biological Activities
Research has indicated that derivatives of pyrazines, including (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride, exhibit various biological activities:
- Anticancer Properties : Similar compounds have been evaluated for their cytotoxic effects against human cancer cell lines. For instance, studies on related structures have shown promising antiproliferative activity against pancreatic cancer (Panc-1), prostate cancer (PC3), and breast cancer (MDA-MB-231) cell lines. The mechanism often involves the inhibition of key cellular pathways that lead to cancer cell proliferation .
- Antimicrobial Effects : Pyrazine derivatives are frequently investigated for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes makes them suitable candidates for developing new antibiotics.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods. These include:
- Cyclization Reactions : Utilizing hydrazine hydrate in the presence of appropriate precursors allows for the formation of the desired bicyclic structure.
- Functionalization Techniques : Modifying existing derivatives through electrophilic substitution can enhance biological activity or selectivity towards specific targets.
Case Studies and Research Findings
Several studies highlight the applications and efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride with analogs differing in substituents, stereochemistry, or functional groups.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- Methyl vs. Ethyl : The methyl-substituted dihydrochloride (target compound) exhibits superior aqueous solubility compared to the ethyl analog due to reduced hydrophobicity .
- Fluorine Substitution : The 7-fluoro derivative (CAS 2918775-76-3) shows a 30% increase in metabolic stability in hepatic microsome assays, attributed to fluorine’s electron-withdrawing effects .
- Diketopiperazine Derivatives : Compounds like (3R,8aS)-3-ethylperhydropyrrolo[1,2-a]pyrazine-1,4-dione adopt rigid boat conformations in crystallographic studies, which enhance binding affinity to proteolytic enzymes .
Stereochemical Influence :
- The 4S,8aS diastereomer of 4-phenylperhydropyrrolo[1,2-a]pyrazine-1,3-dione demonstrates 5-fold higher anticonvulsant activity than its 4R,8aS counterpart, highlighting the role of stereochemistry in biological efficacy .
Biological Activity :
- (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Brevianamide F) inhibits biofilm formation in Staphylococcus aureus (MIC: 16 μg/mL), linked to its indole-containing side chain .
- The parent (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a precursor to allosteric modulators of α4β2 nicotinic acetylcholine receptors, with Ki values < 100 nM .
Biological Activity
(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS Number: 2230901-07-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 213.15 g/mol
- Physical Form : Solid
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to diverse biological effects. Understanding the exact pathways and interactions requires further investigation through pharmacological studies.
Antimicrobial Properties
Research has indicated that compounds within the pyrrolo[1,2-a]pyrazine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism may involve modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of this compound. Animal models have shown that it could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's disease.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Neuroprotective | Reduces oxidative stress in neurons | , |
Case Study: Anticancer Activity
A notable study examined the effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to control groups.
Case Study: Neuroprotective Effects
In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in a marked decrease in neuronal cell death. Histological analysis showed preserved neuronal architecture and reduced activation of glial cells, indicating a protective effect against neuroinflammation.
Q & A
Q. What are the critical parameters for synthesizing (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride with high purity?
- Methodological Answer: Synthesis requires optimization of reaction temperature (typically 0–50°C), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–48 hours). Post-synthesis purification via recrystallization or reverse-phase HPLC is essential to achieve >95% purity. Structural validation should include H/C NMR and HRMS, with cross-referencing to PubChem 3D conformational data . For bicyclic systems, fluorination steps (if applicable) demand strict anhydrous conditions to avoid side reactions .
Q. Example Table: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–30°C | Prevents decomposition |
| Solvent | DMF/THF | Enhances solubility |
| Reaction Time | 24–36 hours | Maximizes conversion |
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer: Use a combination of H/C NMR to assign proton and carbon environments, IR spectroscopy for functional group verification (e.g., amine stretches at 3300–3500 cm), and HRMS for molecular ion confirmation. X-ray crystallography is recommended for absolute stereochemical determination. Cross-validate spectral data with PubChem entries for analogous pyrrolo[1,2-a]pyrazine derivatives .
Advanced Research Questions
Q. How can contradictory data between computational modeling and experimental results for the compound’s 3D conformation be resolved?
- Methodological Answer: Discrepancies often arise from force field inaccuracies or solvent effects in simulations. Validate computational models using:
Q. What experimental design is optimal for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using a split-plot design :
Q. Example Table: Stability Study Results
| Condition (pH/Temp) | % Degradation (7 days) | Major Degradant |
|---|---|---|
| pH 2.0 / 40°C | 15.2% | Hydrolyzed amine |
| pH 7.4 / 25°C | 2.1% | None detected |
Q. Which in vitro assays are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer: Prioritize assays aligned with pyrrolo-pyrazine bioactivity:
- Enzyme Inhibition : Kinase or protease assays (IC determination via fluorescence polarization).
- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets).
- Cell-Based Assays : Cytotoxicity (MTT assay) or apoptosis markers (caspase-3 activation). Piperazine derivatives often exhibit antimicrobial or CNS activity; adapt protocols from studies on structurally related compounds .
Q. How can the synthetic pathway be optimized for scalability without yield loss?
- Methodological Answer: Implement continuous flow chemistry to enhance reproducibility and reduce batch variability. Use Design of Experiments (DOE) to optimize parameters:
- Critical Factors : Residence time, catalyst loading, solvent ratio.
- Process Analytical Technology (PAT) : In-line FTIR for real-time reaction monitoring.
Industrial-scale synthesis of similar bicyclic systems achieved 80% yield via flow reactors .
Q. What analytical techniques are critical for detecting impurities in this compound?
- Methodological Answer: HPLC-MS (high-resolution mode) identifies low-abundance impurities (e.g., diastereomers or hydrolyzed products). NMR impurity profiling (e.g., F NMR for fluorinated analogs) quantifies contaminants at <0.1%. Reference pharmacopeial guidelines for impurity thresholds and validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
